molecular formula C20H21N3O3S B2899953 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one CAS No. 422532-89-6

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B2899953
CAS No.: 422532-89-6
M. Wt: 383.47
InChI Key: NVRWIEATTGREGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one is a complex organic compound that features a quinazoline ring system, a butylamino group, and a dihydroxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzamide with a suitable aldehyde or ketone under acidic conditions to form the quinazoline ring. The butylamino group can be introduced via nucleophilic substitution reactions, where butylamine reacts with a halogenated quinazoline derivative.

The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with a halogenated intermediate. The final step involves the coupling of the quinazoline derivative with 3,4-dihydroxyphenyl ethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides and a base such as sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazoline ring system is known to interact with various biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Amino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
  • 2-[4-(Methylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
  • 2-[4-(Ethylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone

Uniqueness

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of the butylamino group, which can influence its biological activity and chemical reactivity. The combination of the quinazoline ring with the dihydroxyphenyl ethanone moiety also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-3-10-21-19-14-6-4-5-7-15(14)22-20(23-19)27-12-18(26)13-8-9-16(24)17(25)11-13/h4-9,11,24-25H,2-3,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWIEATTGREGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.